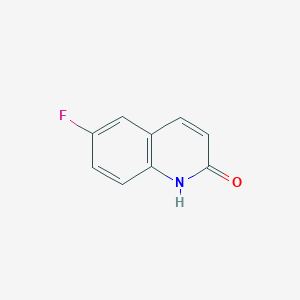

6-Fluoroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVMYPHDEMEFEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431438 | |

| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22614-75-1 | |

| Record name | 6-Fluoro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22614-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-FLUOROQUINOLIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Fluoroquinolin-2(1H)-one from 4-Fluoroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoroquinolin-2(1H)-one, a valuable heterocyclic compound in medicinal chemistry, starting from the readily available precursor, 4-fluoroaniline. This document details the most common and effective synthetic route, the Knorr quinoline synthesis, and includes a step-by-step experimental protocol, a summary of quantitative data, and visualizations of the chemical pathway and experimental workflow.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The 6-fluoro-substituted quinolinone core, in particular, is a key structural motif in numerous biologically active molecules, exhibiting antibacterial, anticancer, and anti-inflammatory properties. The fluorine substituent can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The Knorr quinoline synthesis, first described in 1886, remains a robust and widely utilized method for the preparation of 2-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones.[1] This approach involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, followed by an acid-catalyzed intramolecular cyclization. This guide focuses on the application of the Knorr synthesis for the specific preparation of this compound from 4-fluoroaniline and ethyl acetoacetate.

Synthetic Pathway and Mechanism

The synthesis of this compound from 4-fluoroaniline via the Knorr synthesis proceeds in two key steps:

-

Formation of the β-ketoanilide intermediate: 4-fluoroaniline reacts with ethyl acetoacetate to form N-(4-fluorophenyl)-3-oxobutanamide. This reaction is typically carried out in a suitable solvent such as ethanol at room temperature.[2] The fluorine atom at the 4-position of the aniline is an electron-withdrawing group, which can decrease the nucleophilicity of the nitrogen atom, potentially slowing down this condensation step.[2]

-

Acid-catalyzed cyclization: The intermediate, N-(4-fluorophenyl)-3-oxobutanamide, undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to yield this compound.[1][2] The strong acid acts as a dehydrating agent and facilitates the ring closure.[2]

The overall reaction is depicted below:

References

Navigating the Synthesis of 6-Fluoroquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position can significantly enhance the pharmacological properties of these molecules, making 6-fluoroquinolin-2(1H)-one a crucial intermediate in drug discovery and development. This technical guide provides a detailed overview of a prominent synthetic route to this valuable compound, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Classical Synthesis: The Conrad-Limpach/Knorr Approach

A well-established and reliable method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-2(1H)-ones, is the Conrad-Limpach and Knorr synthesis. These related reactions typically involve the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization. For the synthesis of this compound, 4-fluoroaniline serves as the key starting material.

A common variant of this classical approach utilizes a condensing agent such as polyphosphoric acid (PPA) to facilitate the cyclization reaction. This method provides a straightforward pathway to the desired quinolinone core.

Experimental Protocol: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline from 4-Fluoroaniline

Reaction Scheme:

Caption: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 4-Fluoroaniline | 111.12 | 4.5 | 40.1 |

| Ethyl acetoacetate | 130.14 | 6.3 | 47.8 |

| Polyphosphoric acid | - | 240 mL | - |

| Crushed ice | - | - | - |

| Aqueous ammonia (25%) | - | - | - |

| Diethyl ether | 74.12 | - | - |

| Hexane | 86.18 | - | - |

| Ethyl acetate | 88.11 | - | - |

| Silica gel (230-400) | - | - | - |

Procedure:

-

To 240 mL of polyphosphoric acid (PPA) in a reaction vessel, heat the mixture to 80°C.

-

Add 4.5 g (40.1 mmol) of 4-fluoroaniline to the heated PPA.

-

Add 6.3 g (47.8 mmol) of ethyl acetoacetate dropwise over a period of 45 minutes.

-

After the addition is complete, raise the temperature to 120°C and maintain it for 16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

Neutralize the mixture with a 25% aqueous ammonia solution, which will cause a solid to precipitate.

-

Filter the precipitate and wash it with diethyl ether.

-

Dry the solid product.

-

Purify the crude product by column chromatography on silica gel (230-400 mesh) using a 20% ethyl acetate in hexane eluent system.

Quantitative Data:

While the specific yield for this reaction is not provided in the abstracted text, the Conrad-Limpach and Knorr type cyclizations are known to proceed in moderate to good yields. The purity of the final product is typically high after chromatographic purification.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline.

Future Directions and Novel Approaches

While classical methods provide reliable access to this compound, the field of organic synthesis is continually evolving. Researchers are increasingly focusing on the development of more efficient, sustainable, and atom-economical synthetic routes.

Areas of active research in quinoline and quinolinone synthesis include:

-

Transition-Metal-Catalyzed C-H Activation/Annulation Reactions: These methods offer novel disconnections and can reduce the number of synthetic steps required. Catalysts based on palladium, rhodium, and cobalt have shown promise in the synthesis of quinoline derivatives.

-

Photocatalytic and Electrochemical Methods: These approaches utilize light or electricity to drive chemical transformations, often under mild reaction conditions, and can provide access to unique reactivity.

-

Green Chemistry Approaches: The use of environmentally benign solvents (such as water or ethanol), catalyst-free conditions, and energy-efficient techniques like microwave irradiation are gaining prominence in the synthesis of heterocyclic compounds.[1]

These emerging methodologies have the potential to provide more sustainable and efficient pathways to this compound and its derivatives, and researchers are encouraged to explore these avenues for novel synthetic strategies.

Conclusion

The synthesis of this compound, a key building block in medicinal chemistry, is readily achievable through established methods such as the Conrad-Limpach and Knorr reactions. The provided experimental protocol for a closely related analog serves as a practical guide for the synthesis of this class of compounds. As synthetic methodology continues to advance, the development of novel, more efficient routes will undoubtedly further facilitate the exploration of the therapeutic potential of this compound and its derivatives.

References

Spectroscopic Profile of 6-Fluoroquinolin-2(1H)-one: An In-depth NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Fluoroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and contextualizes its potential biological relevance through signaling pathway diagrams.

Nuclear Magnetic Resonance (NMR) Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound. [1][2][3]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.57 | d | 9.6 |

| H-4 | 7.89 | d | 9.6 |

| H-5 | 7.55 | dd | 9.2, 2.8 |

| H-7 | 7.41 | td | 8.8, 2.8 |

| H-8 | 7.32 | dd | 9.0, 4.9 |

| N-H | 11.84 | s | - |

d: doublet, dd: doublet of doublets, td: triplet of doublets, s: singlet

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms, complementing the proton NMR data for a complete structural assignment.

Table 2: ¹³C NMR Chemical Shifts for this compound. [1][2][3]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-2 | 162.11 |

| C-3 | 123.66 |

| C-4 | 139.90 |

| C-4a | 117.39 |

| C-5 | 113.11 (d, J = 22.6 Hz) |

| C-6 | 157.34 (d, J = 236.3 Hz) |

| C-7 | 118.83 (d, J = 24.0 Hz) |

| C-8 | 120.16 |

| C-8a | 136.04 |

d: doublet (due to C-F coupling)

Experimental Protocol for NMR Analysis

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for quinolinone derivatives.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

-

The data presented in this guide was acquired on a 400 MHz NMR spectrometer.[3]

-

Tune and shim the spectrometer to the specific sample and solvent for optimal magnetic field homogeneity.

3. ¹H NMR Data Acquisition:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between scans is recommended to allow for full magnetization recovery.

-

Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

4. ¹³C NMR Data Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is standard for routine spectra.

-

Spectral Width: Set to encompass the full range of carbon chemical shifts (e.g., 0-180 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is appropriate.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Logical Workflow and Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a relevant biological pathway.

Caption: Experimental workflow for NMR spectroscopic characterization.

Fluoroquinolones, the class of compounds to which this compound belongs, are known to exert their biological effects through various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV.[4] Furthermore, some fluoroquinolones have been shown to modulate signaling pathways in mammalian cells.[5][6]

Caption: Simplified mechanism of action for fluoroquinolones in bacteria.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: While a definitive crystal structure for 6-Fluoroquinolin-2(1H)-one is not publicly available, this guide provides a comprehensive technical overview of the methodologies required for its analysis. By drawing on established protocols and data from structurally related quinolinone derivatives, this document serves as a roadmap for researchers undertaking the crystallographic characterization of this compound. The guide covers synthesis, crystallization, single-crystal X-ray diffraction, structure solution and refinement, and the analysis of intermolecular interactions, including Hirshfeld surface analysis. This information is critical for understanding the solid-state properties of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class, which is a scaffold of significant interest in pharmaceutical research due to its presence in a wide range of biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.

This technical guide outlines the comprehensive workflow for the crystal structure analysis of this compound, from material synthesis to the final structural analysis.

Experimental Protocols

The synthesis of quinolinone derivatives can be achieved through various established synthetic routes, often involving cyclization reactions. For instance, a common approach is the Conrad-Limpach synthesis or its variations.

Once the pure compound is synthesized and characterized by standard analytical techniques (NMR, MS, etc.), the next crucial step is the growth of high-quality single crystals suitable for X-ray diffraction.[1] The goal is to obtain well-formed crystals, typically 0.1-0.3 mm in each dimension, that are free from significant defects.[2] Several crystallization techniques can be employed:

-

Slow Evaporation: This is a widely used method for obtaining high-quality single crystals.[3]

-

Protocol: A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water or less polar solvents like hexane) at room temperature. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow the solvent to evaporate slowly over several days to weeks.[3]

-

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[4]

-

Protocol (Hanging Drop): A drop of the concentrated solution of the compound is placed on a siliconized coverslip. This coverslip is then inverted and sealed over a well containing a reservoir solution in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.[4]

-

-

Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization.

-

Protocol: The compound is dissolved in a minimal amount of a suitable solvent at its boiling point. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator) to maximize crystal yield.

-

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[5]

-

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.[2]

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.[2] The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]

-

-

Data Processing:

-

The collected images are processed to determine the unit cell parameters, crystal system, and space group.

-

The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The output is a reflection file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F²|) for each reflection.

-

The "phase problem" in crystallography arises because the phases of the diffracted X-rays cannot be directly measured.[7]

-

Structure Solution: The phase information is retrieved using computational methods.

-

Structure Refinement: Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[8]

-

This is typically done using a least-squares minimization procedure, where the atomic coordinates, thermal parameters, and site occupancy factors are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[9]

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model.[10] The final refined structure provides accurate bond lengths, bond angles, and torsion angles.

-

Data Presentation

The crystallographic data for this compound would be summarized in a standardized tabular format for clarity and comparison. The following table is an example based on a related compound, illustrating the type of information that would be presented.

| Parameter | Value (Example) |

| Empirical Formula | C₉H₆FNO |

| Formula Weight | 163.15 |

| Temperature (K) | 150 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume (ų) | VVV.V |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.XXX |

| **Absorption Coefficient (mm⁻¹) | 0.XXX |

| F(000) | 336 |

| Crystal Size (mm³) | 0.XX x 0.YY x 0.ZZ |

| Theta range for data collection (°) | X.XX to YY.YY |

| Reflections Collected | NNNN |

| Independent Reflections | MMMM [R(int) = 0.XXXX] |

| Data / Restraints / Parameters | MMMM / 0 / PPP |

| Goodness-of-fit on F² | 1.XX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole (e.Å⁻³) | 0.XX and -0.YY |

Visualization of Experimental Workflow

The overall process for determining the crystal structure of this compound can be visualized as a logical workflow.

Analysis of Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the solid state, such as melting point, solubility, and stability. For this compound, the following interactions would be of particular interest:

-

Hydrogen Bonding: The presence of the N-H donor and the C=O acceptor in the quinolinone ring suggests that strong N-H···O hydrogen bonds are likely to be a dominant feature in the crystal packing, potentially forming chains or sheets of molecules.

-

π-π Stacking: The planar aromatic quinoline ring system is expected to participate in π-π stacking interactions with neighboring molecules. These interactions contribute significantly to the stability of the crystal lattice.

-

C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds may also play a role in the overall crystal packing.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] It provides a graphical representation of the regions of close contact between molecules.

-

dnorm Surface: The normalized contact distance (dnorm) surface highlights regions of intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii. The red spots on the dnorm surface are indicative of strong interactions like hydrogen bonds.[13]

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for the deconvolution of the contributions from various interactions (e.g., H···H, C···H, O···H, F···H) to the overall crystal packing.[14][15]

Conclusion

The crystal structure analysis of this compound, while not yet reported, can be systematically undertaken using the well-established methodologies outlined in this guide. The process, from synthesis and crystallization to single-crystal X-ray diffraction and detailed analysis of intermolecular interactions, will provide invaluable insights into the solid-state properties of this important molecule. Such data is essential for advancing its development in medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships. The deposition of the final structure in a crystallographic database would be a valuable contribution to the scientific community.

References

- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. fiveable.me [fiveable.me]

- 8. ou.edu [ou.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]

- 14. Crystal structure and Hirshfeld surface analysis of [(R,S)-2,8-bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroquinolin-2(1H)-one (CAS No: 22614-75-1), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a pertinent biological pathway to support further research and development efforts.

Core Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 163.15 g/mol | [1][2] |

| Melting Point | 270-275 °C | |

| Boiling Point | 341.206 °C at 760 mmHg | |

| pKa (Predicted) | 10.58 ± 0.70 | |

| Solubility | Slightly soluble in DMSO and Methanol |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of quinolinone derivatives are outlined below. While specific experimental data for this compound is not extensively published, these standard protocols are applicable for its characterization.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[3][4][5][6]

Protocol:

-

A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point can be determined using a micro-boiling point or Thiele tube method, which is suitable for small sample quantities.[7][8][9][10][11]

Protocol (Thiele Tube Method):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[12][13][14]

Protocol:

-

A standard solution of this compound is prepared in a suitable solvent, often a co-solvent system like water-ethanol to ensure solubility.[12]

-

The solution is acidified with a strong acid (e.g., HCl) and then titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the acidic and basic forms of the compound are equal.

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.[15][16][17][18][19]

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Biological Relevance and Signaling Pathway

Quinolone-2-(1H)-one derivatives have been identified as inhibitors of the Hedgehog signaling pathway (HSP), which is a critical pathway in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated.[20] The following diagram illustrates a simplified overview of the Hedgehog signaling pathway.

Caption: Simplified Hedgehog Signaling Pathway and the potential point of inhibition by quinolinone derivatives.

This guide serves as a foundational resource for professionals engaged in the research and development of quinolinone-based compounds. The provided data and protocols are intended to facilitate further investigation into the properties and potential applications of this compound.

References

- 1. This compound | 22614-75-1 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. thinksrs.com [thinksrs.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. scielo.br [scielo.br]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. Quinolone-1-(2H)-ones as hedgehog signalling pathway inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In silico modeling of 6-Fluoroquinolin-2(1H)-one derivatives

An In-Depth Technical Guide to the In Silico Modeling of 6-Fluoroquinolin-2(1H)-one Derivatives

Introduction

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Derivatives of this structure have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] The fluorine atom at the 6-position often enhances metabolic stability and binding affinity. In silico modeling plays a pivotal role in the rational design and optimization of these derivatives, enabling researchers to predict their biological activity, understand their mechanism of action, and assess their drug-likeness before undertaking costly and time-consuming synthesis and in vitro/in vivo testing.

This technical guide provides a comprehensive overview of the core computational techniques used to model this compound derivatives, complete with detailed methodologies, data presentation, and workflow visualizations for researchers and drug development professionals.

Molecular Docking: Elucidating Binding Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1] This technique is instrumental in understanding the binding modes of this compound derivatives within the active sites of their biological targets, such as DNA gyrase, topoisomerases, or various kinases.[1][2][3]

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB). For instance, the structure of Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) has been used for studying fluoroquinolone interactions.[1]

-

The protein structure is prepared by removing water molecules, ions, and any co-crystallized ligands.[4]

-

Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned, typically corresponding to a physiological pH.

-

The protein structure is energy-minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.[5]

-

The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligand conformations are sterically favorable.

-

-

Grid Generation and Docking:

-

A binding site on the receptor is defined, usually based on the location of a known inhibitor or catalytically important residues. A grid box is generated around this site to define the search space for the docking algorithm.

-

Docking is performed using software such as AutoDock Vina, Glide, or GOLD.[1][6] The program systematically samples different conformations and orientations of the ligand within the grid box, calculating a score for each pose based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

The resulting poses are ranked by their docking scores or binding energies. The top-ranked poses are visually inspected to analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the active site residues.[1]

-

Data Presentation: Docking Results

Summarized docking results provide a quantitative comparison of the binding potential of different derivatives against a specific target.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pefloxacin Hydrazone 5g | S. aureus DNA gyrase (2XCS) | -7.73 (Glide Score) | Not Specified | [1] |

| Compound 5 | P. falciparum eEF2 (Homology Model) | -10.700 | Not Specified | [6] |

| Compound 11 | P. falciparum eEF2 (Homology Model) | -10.500 | Not Specified | [6] |

| Compound 16 | P. falciparum eEF2 (Homology Model) | -10.600 | Not Specified | [6] |

| Ofloxacin | Human Topoisomerase IIα | -8.5 (Binding Affinity) | GLN773, ASN770 | [2] |

| Ciprofloxacin | Human Topoisomerase IIα | -8.3 (Binding Affinity) | GLN773, ASN770 | [2] |

Visualization: Molecular Docking Workflow

References

- 1. Molecular Modeling Studies of Novel Fluoroquinolone Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] This guide provides an in-depth overview of the essential screening protocols and data interpretation necessary to evaluate the therapeutic potential of novel quinolinone derivatives. We delve into the methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by data presentation and visualization of key cellular pathways.

Anticancer Activity Screening

Quinolinone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, tubulin polymerization, and topoisomerases, as well as inducing apoptosis and cell cycle arrest.[2][3] The initial and most crucial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of Representative Quinolinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Alternative | Target Cell Line | IC50 (µM) | Reference(s) |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [4] |

| HCT-116 (Colon Cancer) | 5.34 | [4] | |

| MCF-7 (Breast Cancer) | 5.21 | [4] | |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [4][5] |

| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [4][5] | |

| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [4][5] | |

| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [4] |

| Quinolyl Hydrazone 18j | NCI 60 Cell Line Panel | GI50: 0.33 - 4.87 µM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Novel quinolinone compounds

-

Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)[3]

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many quinolinone compounds exert their anticancer effects by modulating critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone compounds.

Antimicrobial Activity Screening

Quinoline and its derivatives have a long history as antimicrobial agents.[7] Novel quinolinone compounds are frequently screened for their efficacy against a panel of pathogenic bacteria and fungi.

Data Presentation: In Vitro Antimicrobial Activity of Representative Quinolinone Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Alternative | Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Quinolone coupled hybrid 5d | Staphylococcus aureus | (G+) | 0.125 - 8 | [8][9] |

| Escherichia coli | (G-) | 0.125 - 8 | [8][9] | |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | ATCC 25923 | 0.1904 | [10] |

| Escherichia coli | ATCC 25922 | 6.09 | [10] | |

| Candida albicans | Clinical Isolate | - | [10] | |

| Quinolinequinone (QQ1, QQ5, QQ6) | Staphylococcus aureus | - | 1.22 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Novel quinolinone compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of each quinolinone compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.[12][13]

Caption: Quinolinone compounds inhibit bacterial DNA gyrase and topoisomerase IV.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Quinolinone derivatives have been shown to possess anti-inflammatory effects.[14]

Data Presentation: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition | Reference(s) |

| Control (Carrageenan) | - | 0.85 | 0 | [15] |

| Quinazolinone Derivative 4 | 25 | 0.52 | 38.8 | [15] |

| 50 | 0.31 | 63.5 | [15] | |

| Indomethacin (Reference) | 10 | 0.25 | 70.6 | [15] |

| QC (Quinoline Compound) | 2.812 | - | Near equal to Diclofenac | [16] |

Note: Data for Quinazolinone Derivative 4 is hypothetical and for illustrative purposes.[15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[15]

Materials:

-

Novel quinolinone compounds

-

Male Wistar rats

-

Carrageenan (1% solution in saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, reference, and test groups).

-

Compound Administration: Administer the novel quinolinone compounds or the reference drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Carrageenan Injection: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Experimental Workflow

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The systematic biological activity screening of novel quinolinone compounds is a critical step in the drug discovery and development process. This guide provides a foundational framework for researchers to assess the anticancer, antimicrobial, and anti-inflammatory potential of new chemical entities based on the versatile quinolinone scaffold. The detailed protocols and structured data presentation aim to facilitate reproducible and comparable experimental outcomes, ultimately accelerating the identification of promising lead compounds for further preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. scirp.org [scirp.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of some new Quinoline Derivatives - ProQuest [proquest.com]

- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of 6-Fluoroquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolinone scaffolds are a prominent feature in many pharmacologically active compounds, demonstrating a wide range of biological activities, including notable anticancer properties. The introduction of a fluorine atom at the C-6 position of the quinolinone ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the preliminary cytotoxicity of 6-Fluoroquinolin-2(1H)-one and its derivatives, drawing upon existing research on analogous structures to predict its potential as an anticancer agent. This document outlines common experimental protocols for assessing cytotoxicity and discusses potential signaling pathways involved in its mechanism of action. All quantitative data from related compounds are summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

The quinoline and quinolinone core structures are integral to a variety of therapeutic agents, exhibiting activities ranging from antimicrobial to anticancer.[1][2] The functionalization of the quinoline ring system, particularly with fluorine, has been shown to modulate the biological activity of these compounds significantly.[3] While specific preliminary cytotoxicity data for this compound is not extensively available in the public domain, studies on closely related derivatives provide valuable insights into its potential anticancer effects and mechanisms of action. This guide synthesizes this information to serve as a foundational resource for researchers investigating this compound.

Predicted Cytotoxic Activity of this compound Derivatives

Based on the cytotoxic data of structurally similar quinolinone derivatives, this compound is anticipated to exhibit antiproliferative activity against various cancer cell lines. The following table summarizes the cytotoxic activity of a representative derivative, 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one, to provide a potential reference for the cytotoxic potency of this compound-based compounds.

Table 1: Cytotoxicity of a this compound Derivative

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| 6-fluoro-4-hydroxy-1-(2-phenylthiazol-4-yl)-quinoline-2(1H)-one (IIIc-3) | A549 (Lung Cancer) | MTT Assay | 397.56 µg/mL | [4] |

Note: This data is for a derivative and should be considered as an indicator of potential activity for the parent compound, this compound.

Postulated Mechanisms of Action

The anticancer activity of fluoroquinolone and quinolinone derivatives is often attributed to their ability to interfere with critical cellular processes. Based on studies of related compounds, the potential mechanisms of action for this compound may include:

-

Topoisomerase Inhibition: Fluoroquinolones are known to target DNA topoisomerases, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, they can induce DNA damage and trigger apoptosis in cancer cells.[1][3]

-

Histone Deacetylase (HDAC) Inhibition: Some quinoline-containing compounds have been identified as HDAC inhibitors. HDACs play a key role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis. A derivative containing the 6-fluoroquinoline moiety, CHR-3996, is a known HDAC inhibitor.[5]

-

Modulation of Signaling Pathways: Fluoroquinolone derivatives have been shown to affect various signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity of quinolinone derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Experimental Workflow

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Annexin V/PI Apoptosis Assay Workflow

Potential Signaling Pathways

Based on the mechanisms of related compounds, this compound could potentially induce cytotoxicity through the activation of apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway

Conclusion

While direct experimental data on the cytotoxicity of this compound is limited, the existing literature on its structural analogs strongly suggests its potential as an anticancer agent. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for initiating preliminary cytotoxicity studies. Further investigation is warranted to elucidate the specific cytotoxic profile and molecular targets of this compound, which could lead to the development of novel and effective cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Fluoroquinolin-2(1H)-one as a Scaffold for HDAC Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the 6-fluoroquinolin-2(1H)-one scaffold in the design and development of novel Histone Deacetylase (HDAC) inhibitors.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, particularly cancer, making them a validated therapeutic target. The this compound core structure has emerged as a promising scaffold for the development of potent and selective HDAC inhibitors. Its rigid bicyclic system provides a solid anchor for orienting pharmacophoric elements towards the active site of HDAC enzymes.

A notable example of a potent HDAC inhibitor incorporating a related moiety is CHR-3996, a class I selective inhibitor with a 6-fluoroquinolin-2-yl group, which has demonstrated significant anticancer activity.[1] This highlights the potential of the 6-fluoroquinoline scaffold in generating effective HDAC-targeting therapeutics.

Structure-Activity Relationships (SAR)

The development of HDAC inhibitors based on the quinolin-2(1H)-one and related quinoline scaffolds has revealed key structural features that govern their potency and selectivity. The typical pharmacophore for these inhibitors consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region that occupies the hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.

For inhibitors utilizing the this compound scaffold, the following SAR observations are pertinent:

-

Cap Group: The this compound moiety serves as the cap group. The fluorine substitution at the 6-position can enhance physicochemical properties and potentially influence interactions with the rim of the HDAC active site. Modifications at other positions of the quinolinone ring can be explored to optimize isoform selectivity.

-

Linker: The nature and length of the linker connecting the quinolinone core to the ZBG are crucial for activity. A variety of linkers, including alkyl chains, amides, and more complex bicyclic systems, have been investigated. The linker's rigidity and conformation can significantly impact the inhibitor's ability to position the ZBG correctly within the active site.

-

Zinc-Binding Group (ZBG): The most common ZBG employed in this class of inhibitors is the hydroxamic acid moiety (-CONHOH), which forms a bidentate coordination with the zinc ion. Other ZBGs, such as thiols and ortho-aminoanilides, have also been explored to modulate potency and selectivity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative HDAC inhibitors featuring a quinoline or quinolone-based scaffold. This data provides a comparative overview of their potency and isoform selectivity.

| Compound ID | Scaffold | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Reference |

| CHR-3996 | 6-Fluoroquinolin-2-yl | <100 | <100 | <100 | >1000 | - | [1] |

| Quinolone Derivative 7g | Quinolone | - | - | - | Potent | - | [2] |

| Quinolone Derivative 7k | Quinolone | - | - | - | Potent | - | [2] |

| Quinoxaline Derivative 6c | Quinoxaline | 1760 | - | - | 3460 | - | [3] |

| Quinazolin-4(3H)-one 5b | Quinazolin-4(3H)-one | - | - | - | 150 | 1400 | [4] |

Signaling Pathways and Cellular Mechanisms

HDAC inhibitors featuring the this compound scaffold are expected to modulate cellular processes primarily through the hyperacetylation of histone and non-histone proteins. This leads to changes in gene expression and protein function, ultimately impacting cell fate.

Figure 1. Putative signaling pathway of this compound based HDAC inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of HDAC inhibitors based on the this compound scaffold.

Figure 2. Experimental workflow for evaluating this compound based HDAC inhibitors.

Protocol 1: Synthesis of a Representative this compound Derivative (General Scheme)

This protocol outlines a general synthetic route for preparing this compound derivatives with a hydroxamic acid ZBG. Specific reaction conditions may need to be optimized for individual target compounds.

-

Synthesis of the Quinolinone Core: The this compound core can be synthesized via established methods, such as the Conrad-Limpach synthesis or other cyclization reactions starting from appropriately substituted anilines and β-ketoesters.

-

Functionalization of the Quinolinone: The quinolinone core is then functionalized to introduce a linker. This can involve reactions such as N-alkylation, C-C coupling reactions (e.g., Suzuki or Sonogashira), or amidation at a suitable position on the quinolinone ring.

-

Introduction of the Zinc-Binding Group: The final step involves the introduction of the hydroxamic acid. This is typically achieved by coupling a carboxylic acid intermediate (at the end of the linker) with hydroxylamine or a protected hydroxylamine derivative, followed by deprotection if necessary.

Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol describes a common method for measuring the inhibitory activity of compounds against specific HDAC isoforms using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

-

HDAC assay buffer

-

Developer solution (containing Trichostatin A and a trypsin-like protease)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the test compound dilutions to the wells. Include wells with a known HDAC inhibitor as a positive control and wells with DMSO as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a further specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear microplates

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include vehicle (DMSO) treated cells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Western Blot Analysis of Histone and Tubulin Acetylation

This method is used to assess the intracellular activity of HDAC inhibitors by measuring the acetylation levels of their target proteins.

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cells with the test compounds at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., total histone H3, total α-tubulin, or GAPDH) to determine the relative increase in acetylation.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population after treatment with an HDAC inhibitor.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with test compounds for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 6: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with test compounds for a specified time.

-

Harvest the cells (including the supernatant containing detached cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel HDAC inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of these compounds. By systematically exploring the structure-activity relationships and understanding their mechanism of action, researchers can further optimize this scaffold to develop potent and selective HDAC inhibitors with therapeutic potential.

References

- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel quinolone-based potent and selective HDAC6 inhibitors: Synthesis, molecular modeling studies and biological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for the Development of 6-Fluoroquinolin-2(1H)-one Based SARMs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of quinolinone-based Selective Androgen Receptor Modulators (SARMs), with a specific focus on the potential of 6-Fluoroquinolin-2(1H)-one derivatives. While specific data on 6-fluoro analogs is limited in publicly available literature, this document leverages data from closely related and well-studied quinolinone-based SARMs to provide a foundational guide for research and development in this area. The protocols and data presented herein are synthesized from seminal studies on quinolinone SARM discovery and are intended to serve as a practical resource for medicinal chemists, pharmacologists, and biologists.

Introduction to Quinolinone-Based SARMs

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to provide the therapeutic benefits of androgens—such as promoting muscle and bone growth—with a reduced risk of undesirable side effects in tissues like the prostate and skin. The quinolinone scaffold has emerged as a key pharmacophore in the development of nonsteroidal SARMs. These compounds have demonstrated potent and selective AR agonism, with several analogs progressing through preclinical and clinical development. The introduction of a fluorine atom at the 6-position of the quinolinone core is a logical step in lead optimization, potentially enhancing metabolic stability and receptor binding affinity.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues and has anabolic effects on muscle and bone.[1][2][3] The binding of an androgen, or a SARM, to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The ligand-AR complex then dimerizes and translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA. This binding event recruits co-regulators and the transcriptional machinery, ultimately leading to the modulation of target gene expression.[2][4]

Quantitative Data on Quinolinone-Based SARMs

The following tables summarize key in vitro and in vivo data for representative quinolinone-based SARMs from the literature. This data provides a benchmark for the evaluation of novel this compound analogs.

Table 1: In Vitro Androgen Receptor Binding Affinity and Functional Activity

| Compound ID | AR Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Efficacy (% of DHT) | Reference |

| 1 | 1.5 | 2.1 | 95 | [5] |

| 2 | 0.43 | 0.78 | 102 | [1] |

| 3 | 1.1 | 1.5 | 98 | [6] |

| 4 | 0.8 | 1.2 | 100 | [6] |

Data represents selected compounds from the literature to illustrate the potency of the quinolinone scaffold. Compound IDs are as designated in the source publications.

Table 2: In Vivo Anabolic and Androgenic Activity in a Rat Model

| Compound ID | Dose (mg/kg/day) | Levator Ani Muscle (% Increase) | Prostate Weight (% of Intact Control) | Reference |

| 1 | 10 | 110 | 45 | [5] |

| 2 | 1 | 98 | 21 | [1] |

| 3 | 3 | 105 | 30 | [6] |

| 4 | 1 | 112 | 25 | [6] |

Activity is often measured in orchidectomized (castrated) rat models to assess the anabolic (levator ani muscle) and androgenic (prostate) effects.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of novel SARM candidates. The following are standard protocols adapted from the literature on quinolinone-based SARMs.

Protocol 1: Competitive Androgen Receptor Binding Assay

This protocol determines the binding affinity of a test compound for the androgen receptor.

Workflow:

Methodology:

-

AR Preparation: Prepare a cytosolic fraction containing the androgen receptor from the ventral prostates of rats or use commercially available recombinant human AR.

-

Incubation: In a multi-well plate, incubate the AR preparation with a fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]Mibolerone) and a range of concentrations of the test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time (e.g., 16-24 hours) at a controlled temperature (e.g., 4°C).

-

Separation: Separate the AR-bound radioligand from the unbound radioligand. A common method is rapid filtration through hydroxylapatite-coated filters, which binds the receptor-ligand complex.

-

Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro AR Transactivation Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., CV-1 or HEK293) that does not endogenously express the AR.

-

Transfection: Co-transfect the cells with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).

-

Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound or a reference androgen (e.g., dihydrotestosterone, DHT).